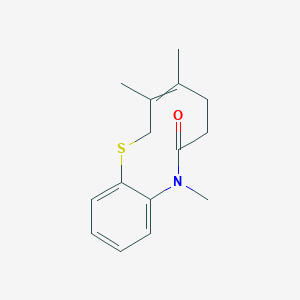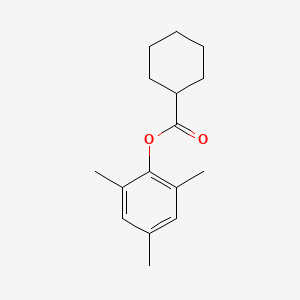![molecular formula C28H27N B12570030 N-(2,3-Dimethylphenyl)-N-(3,4-dimethylphenyl)[1,1'-biphenyl]-4-amine CAS No. 169256-78-4](/img/structure/B12570030.png)
N-(2,3-Dimethylphenyl)-N-(3,4-dimethylphenyl)[1,1'-biphenyl]-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-Dimethylphenyl)-N-(3,4-dimethylphenyl)[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of two dimethylphenyl groups attached to a biphenyl structure through an amine linkage. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dimethylphenyl)-N-(3,4-dimethylphenyl)[1,1’-biphenyl]-4-amine typically involves the following steps:
Amination Reaction: The initial step involves the formation of the amine linkage. This can be achieved through a nucleophilic substitution reaction where an amine group is introduced to the biphenyl structure.
Dimethylation: The introduction of dimethyl groups to the phenyl rings can be carried out using Friedel-Crafts alkylation. This reaction involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for controlled synthesis, ensuring precise reaction conditions and high yield.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, which allows for consistent product quality and efficient use of resources.
化学反应分析
Types of Reactions
N-(2,3-Dimethylphenyl)-N-(3,4-dimethylphenyl)[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups to the phenyl rings. Reagents such as halogens and sulfonic acids are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or sulfonated aromatic compounds.
科学研究应用
N-(2,3-Dimethylphenyl)-N-(3,4-dimethylphenyl)[1,1’-biphenyl]-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of N-(2,3-Dimethylphenyl)-N-(3,4-dimethylphenyl)[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(2,3-Dimethylphenyl)-N-(4-methylphenyl)[1,1’-biphenyl]-4-amine
- N-(3,4-Dimethylphenyl)-N-(4-methylphenyl)[1,1’-biphenyl]-4-amine
- N-(2,3-Dimethylphenyl)-N-(3,4-dimethylphenyl)benzeneamine
Uniqueness
N-(2,3-Dimethylphenyl)-N-(3,4-dimethylphenyl)[1,1’-biphenyl]-4-amine is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and stability are required.
属性
CAS 编号 |
169256-78-4 |
|---|---|
分子式 |
C28H27N |
分子量 |
377.5 g/mol |
IUPAC 名称 |
N-(3,4-dimethylphenyl)-2,3-dimethyl-N-(4-phenylphenyl)aniline |
InChI |
InChI=1S/C28H27N/c1-20-13-16-27(19-22(20)3)29(28-12-8-9-21(2)23(28)4)26-17-14-25(15-18-26)24-10-6-5-7-11-24/h5-19H,1-4H3 |
InChI 键 |
VBXXSIBMPQJNTN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)N(C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC(=C(C=C4)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


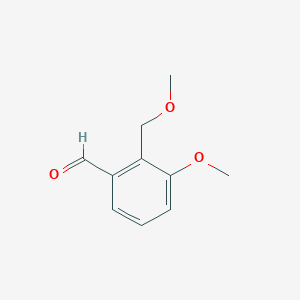
![2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid](/img/structure/B12569964.png)
![4-Oxo-4-[(pyridine-4-carbonyl)amino]butanoic acid](/img/structure/B12569969.png)

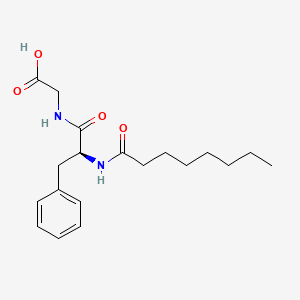
![1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-[(trimethylsilyl)ethynyl]phenyl]-](/img/structure/B12569985.png)
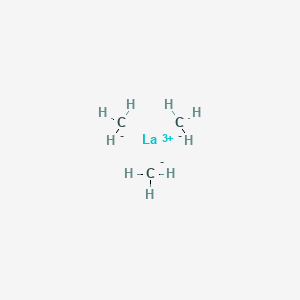
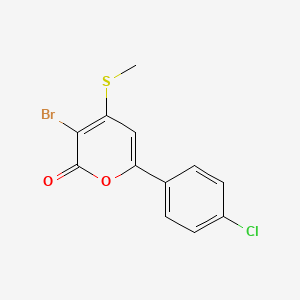
![N-[2-(1H-Imidazol-1-yl)ethyl]acetamide](/img/structure/B12570008.png)
![N-[(E)-(5-nitrothiophen-2-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B12570011.png)
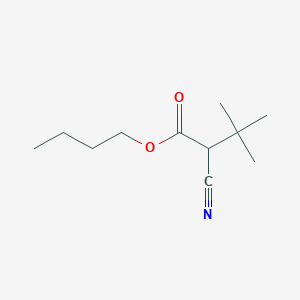
![3-{[(1-Phenylethylidene)amino]oxy}propanehydrazide](/img/structure/B12570025.png)
